molecular formula C15H24N2 B1460065 1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine CAS No. 1021067-99-1

1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine

Cat. No.: B1460065
CAS No.: 1021067-99-1
M. Wt: 232.36 g/mol
InChI Key: ZKYJMIVTEBYNNG-UHFFFAOYSA-N
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Description

1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine is a chemical compound with the molecular formula C15H24N2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.

Preparation Methods

The synthesis of 1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 4-methylbenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine can be compared with other piperidine derivatives, such as:

    1-ethyl-4-phenylpiperidine: Similar in structure but lacks the methyl group on the phenyl ring.

    4-methyl-1-phenylpiperidine: Similar but with different substitution patterns on the piperidine ring.

    N-benzylpiperidine: Lacks the ethyl group on the nitrogen atom.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-17-10-8-15(9-11-17)16-12-14-6-4-13(2)5-7-14/h4-7,15-16H,3,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYJMIVTEBYNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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